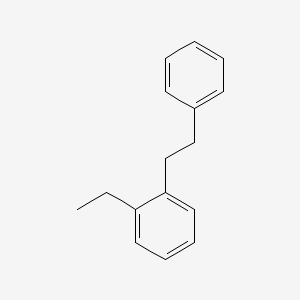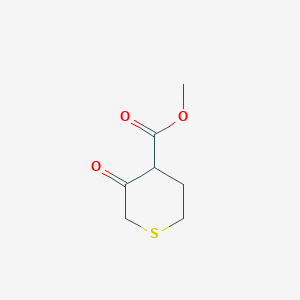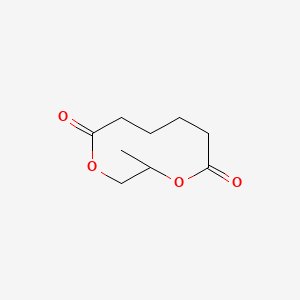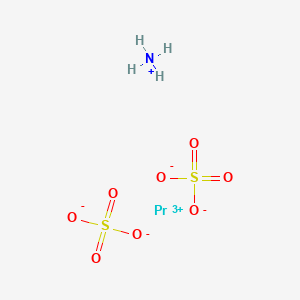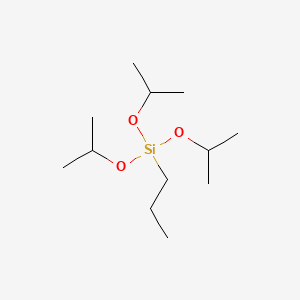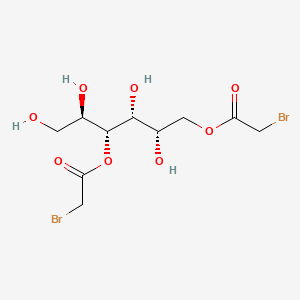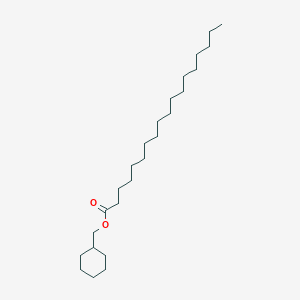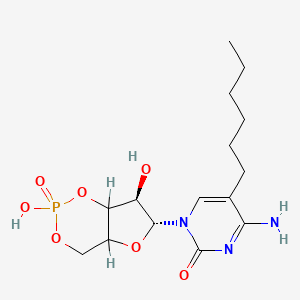
1-Tetratetracontanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetratetracontanol: is a long-chain fatty alcohol with the molecular formula C44H90O . It is a straight-chain saturated alcohol, characterized by a long hydrocarbon chain with a hydroxyl group (-OH) at one end. This compound is notable for its high molecular weight of 635.1848 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tetratetracontanol can be synthesized through the hydrogenation of long-chain fatty acids or their esters. The process typically involves the reduction of the corresponding fatty acid using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources like plant waxes or animal fats. The extracted fatty acids are then subjected to hydrogenation to yield the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tetratetracontanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Although already in its reduced form, further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Tetratetracontanoic acid or tetratetracontanal.
Reduction: Tetratetracontane.
Substitution: 1-Chlorotetratetracontane.
Aplicaciones Científicas De Investigación
1-Tetratetracontanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their properties.
Biology: Investigated for its role in biological membranes and its effects on membrane fluidity.
Medicine: Explored for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 1-Tetratetracontanol primarily involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
1-Tetradecanol: A shorter-chain fatty alcohol with similar properties but a lower molecular weight.
1-Hexadecanol:
1-Octadecanol:
Uniqueness: 1-Tetratetracontanol stands out due to its exceptionally long hydrocarbon chain, which imparts unique physical and chemical properties. Its high molecular weight and long chain length make it particularly useful in applications requiring high melting points and specific interactions with lipid membranes.
Propiedades
Número CAS |
236741-13-2 |
|---|---|
Fórmula molecular |
C44H90O |
Peso molecular |
635.2 g/mol |
Nombre IUPAC |
tetratetracontan-1-ol |
InChI |
InChI=1S/C44H90O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45/h45H,2-44H2,1H3 |
Clave InChI |
WUIWPYNTIMBIRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




